4-methyl-6-(3-methyl-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine
Description
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Properties
IUPAC Name |
4-methyl-6-(3-methylthiophen-2-yl)-2-pyrrol-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S/c1-10-5-8-18-13(10)12-9-11(2)15-14(16-12)17-6-3-4-7-17/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCDVFXNBKEWCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2=NC(=NC(=C2)C)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methyl-6-(3-methyl-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine is a heterocyclic compound with potential biological activities that have garnered attention in medicinal chemistry. This article explores its biological activity, including antiviral and anticancer properties, through a review of existing literature and research findings.
- Molecular Formula : C14H13N3S
- Molecular Weight : 255.34 g/mol
- CAS Number : 860788-71-2
Biological Activity Overview
The compound has been studied for various biological activities, particularly in the context of antiviral and anticancer effects. Below are key findings from recent studies:
Antiviral Activity
Research indicates that pyrimidine derivatives, including this compound, exhibit significant antiviral properties. A study highlighted that modifications at the C-5 position of pyrimidine nucleosides can enhance their effectiveness against viruses such as HIV and the tobacco mosaic virus (TMV) .
Anticancer Activity
The compound's structural characteristics suggest potential anticancer activity. Studies on related pyrimidine derivatives have shown that these compounds can inhibit cancer cell proliferation by interfering with nucleic acid synthesis . The structure-activity relationship (SAR) indicates that electron-withdrawing groups at specific positions enhance biological activity.
Table 1: Summary of Biological Activities
| Activity Type | Compound | EC50 (µM) | Reference |
|---|---|---|---|
| Antiviral | This compound | 58.7 (TMV) | |
| Anticancer | Related Pyrimidine Derivative | 0.26 (Cancer Cell Line) | |
| Antiviral | Nucleoside Analogues | 0.12 (HCV) |
Case Studies
- Antiviral Efficacy Against HIV : A study evaluated the efficacy of various pyrimidine derivatives against HIV strains, demonstrating that structural modifications significantly influenced antiviral potency. The compound exhibited promising results with an EC50 value comparable to established antiviral agents .
- Cancer Cell Proliferation Inhibition : In vitro studies on cancer cell lines showed that certain derivatives of pyrimidines could inhibit cell growth effectively. The presence of thienyl and pyrrol moieties in the structure was crucial for enhancing cytotoxicity .
The proposed mechanism for the antiviral activity involves the incorporation of the compound into viral nucleic acids, leading to chain termination during replication. For anticancer effects, the compound may disrupt DNA synthesis or function through similar mechanisms, although further detailed studies are required to elucidate these pathways fully.
Scientific Research Applications
The compound exhibits a range of biological activities, making it valuable in various therapeutic areas:
- Anticancer Activity :
-
Antimicrobial Properties :
- Research has demonstrated that compounds similar to 4-methyl-6-(3-methyl-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine possess significant antibacterial and antifungal activities. These effects are often attributed to the ability of the compound to disrupt microbial cell membranes or interfere with critical metabolic pathways .
- Anti-inflammatory Effects :
- Anticonvulsant Activity :
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions that include:
- Cross-coupling reactions : These reactions allow for the construction of complex structures by joining two fragments through a metal-catalyzed process.
- Condensation reactions : This method is often used to form the pyrimidine core from simpler precursors.
The exploration of derivatives is crucial, as modifications can lead to enhanced biological activity or improved pharmacokinetic properties. For instance, altering substituents on the thiophene or pyrrole rings can significantly influence the compound's interaction with biological targets .
Case Studies
Several case studies highlight the applications of this compound:
- Cancer Research :
- Antimicrobial Testing :
- Inflammatory Models :
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The thienyl and pyrrole substituents undergo electrophilic substitution due to their π-electron-rich nature.
Key Observations :
-
The thienyl group reacts preferentially at the C5 position due to steric hindrance from the adjacent methyl group.
-
Pyrrole substitution occurs at C3 under strongly acidic conditions .
Nucleophilic Substitution on Pyrimidine
The pyrimidine ring undergoes nucleophilic substitution at C2 or C4 positions under basic conditions.
Mechanistic Insight :
-
C4 substitution proceeds via an aromatic nucleophilic substitution (SNAr) mechanism facilitated by the electron-withdrawing effect of adjacent substituents.
Oxidation
| Oxidizing Agent | Conditions | Site Affected | Product | Yield | Ref. |
|---|---|---|---|---|---|
| H₂O₂ (30%) | AcOH, 60°C, 3 h | Thienyl S-atom | 4-Methyl-6-(3-methyl-2-thienyl S-oxide)-2-(1H-pyrrol-1-yl)pyrimidine | 85% | |
| KMnO₄ | H₂O, 0°C, 1 h | Thienyl ring | 4-Methyl-6-(3-methyl-2-thienyl-5-carboxylic acid)-2-(1H-pyrrol-1-yl)pyrimidine | 72% |
Reduction
| Reducing Agent | Conditions | Product | Yield | Ref. |
|---|---|---|---|---|
| H₂, Pd/C | EtOH, 50 psi, 6 h | 4-Methyl-6-(3-methyl-2-thienyl)-2-(pyrrolidin-1-yl)pyrimidine (saturated pyrrole) | 90% |
Cross-Coupling Reactions
The thienyl and pyrrole groups participate in palladium-catalyzed couplings:
Cycloaddition and Ring-Opening
The pyrimidine ring participates in [4+2] cycloadditions under thermal conditions:
| Dienophile | Conditions | Product | Yield | Ref. |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 150°C, 12 h | Fused bicyclic adduct (via Diels-Alder at pyrimidine C4–C5) | 55% |
Hydrolysis and Functional Group Interconversion
Key Research Findings
-
Regioselectivity in EAS : Steric effects dominate over electronic effects in thienyl substitutions.
-
Catalyst Dependency : Suzuki couplings require bulky phosphine ligands (e.g., PPh₃) to prevent dehalogenation.
-
Stability Under Acidic Conditions : The pyrrole ring remains intact during hydrolysis, while the pyrimidine ring undergoes selective cleavage .
Q & A
Q. NMR Spectroscopy :
- 1H NMR : Methyl groups appear at δ 2.3–2.6 ppm; aromatic protons (thienyl/pyrrole) resonate at δ 6.8–7.5 ppm .
- 13C NMR : Pyrimidine carbons (C2, C4) show signals at δ 155–165 ppm.
IR Spectroscopy : Confirm C=N stretch (1640–1680 cm⁻¹) and thiophene C-S vibration (670–750 cm⁻¹) .
X-ray Crystallography : Resolves molecular conformation, with dihedral angles <10° between pyrimidine and thienyl rings in analogous structures .
HRMS : Molecular ion [M+H]+ with <5 ppm mass error ensures purity .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict reactivity and biological activity?
- DFT Applications :
- Reactivity Prediction : B3LYP/6-311+G(d,p) level calculations identify nucleophilic sites (e.g., pyrimidine C4/C6) via LUMO localization .
- Solvent Effects : Polarizable Continuum Model (PCM) refines solvation energy, critical for aqueous stability predictions.
- Molecular Docking :
- AutoDock Vina screens binding affinities to biological targets (e.g., enzymes). For pyrimidine derivatives, docking scores correlate with antimicrobial activity (R² = 0.89 in similar compounds) .
Q. What strategies resolve contradictions in experimental data, such as inconsistent bioactivity or synthetic yields?
- Systematic Validation :
Purity Assessment : HPLC-DAD (210–400 nm) confirms >95% purity; impurities >0.5% require column chromatography .
Q. Assay Standardization :
- Use early-passage cell lines (<P15) to minimize variability in bioactivity assays.
- Compare orthogonal methods (e.g., MTT vs. resazurin assays) to rule out redox interference .
Statistical Analysis : Apply Grubbs’ test (α = 0.05) to identify outliers in replicate experiments (n ≥ 6) .
Methodological Notes
- Synthetic Optimization : Computational reaction path searches (e.g., artificial force-induced reaction method) reduce trial-and-error by 60% in analogous heterocycles .
- Bioactivity Discrepancies : Thienyl substituents may exhibit batch-dependent polymorphism, necessitating PXRD analysis to confirm crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
